Cas no 90098-04-7 (Rebamipide)

Rebamipide is a cytoprotective agent that offers mucosal defense against gastric mucosal injury and promotes ulcer healing by enhancing the production of protective prostaglandins and inhibiting the activity of pro-inflammatory enzymes, thereby providing effective protection to the gastrointestinal tract and facilitating the recovery process in various gastro-intestinal disorders.
Rebamipide structure
Rebamipide structure
Product Name:Rebamipide
CAS No:90098-04-7
MF:C19H15ClN2O4
MW:370.786403894424
MDL:MFCD00866895
CID:61372
PubChem ID:5042
Update Time:2025-11-25

Rebamipide Chemical and Physical Properties

Names and Identifiers

    • Rebamipide
    • 2-(4-Chlorobenzoylamino)-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid
    • (+-)-1,2-Dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-4-quinolinepropanoic acid
    • +-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
    • α-[(4-Chlorobenzoyl)Amino]-1,2-Dihydro-2-Oxo-4-Quinolinepropanoic Acid
    • (R)-2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
    • 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
    • 2-(4-chlorobenzoyl)benzimidazole
    • 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid
    • 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinone-4-yl]propionic acid
    • N-[(4-chlorophenyl)carbonyl]-3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine
    • OPC12759
    • Proamipide
    • REACTIVE ORANGE 122,CINO.ORANGE 122
    • REBAMIPIDEREBAMIPIDE
    • 2-(4-Chlorobenzamido)-3-[2(1H)-quinolinon-4-yl]propionic Acid
    • Mucosta
    • Pramipide
    • Rebamipide [INN:JAN]
    • Rebamipidum [INN-Latin]
    • Rebamipide hydrate
    • OPC 12759
    • 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
    • (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-qu
    • α-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid (ACI)
    • 2-(4-Chloro-benzoylamino)-3-(2-hydroxy-quinolin-4-yl)-propionic acid
    • 2-(4-Chloro-benzoylamino)-3-(2-oxo-1,2-dihydro-quinolin-4-yl)-propionic acid
    • Rebator
    • SR-05000001520
    • 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid
    • BSPBio_003559
    • REBAMIPIDE [WHO-DD]
    • STK577121
    • OPC 12759 hydrate
    • Spectrum3_001959
    • 2-[(4-chlorophenyl)carbonylamino]-3-(2-oxidanylidene-1H-quinolin-4-yl)propanoic acid
    • HY-B0360
    • Tox21_111460_1
    • MFCD11114396
    • BRD-A15909516-001-03-3
    • SR-05000001520-2
    • REBAMIPIDE [JAN]
    • CCG-39619
    • 90098-04-7
    • SW199113-2
    • NCGC00095161-02
    • CHEBI:93814
    • 139344-42-6
    • 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoicacid
    • s2032
    • BC164330
    • NCGC00095161-04
    • NCGC00095161-01
    • LR583V32ZR
    • UNII-LR583V32ZR
    • 2-(4-chlorobenzoylamino)-3-[2(1h)-quinolinon-4-yl] propionic acid
    • CHEMBL1697771
    • OPC-12759
    • HMS3714A15
    • 4-Quinolinepropanoicacid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
    • 2-[(4-chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
    • Q-201660
    • AKOS005721106
    • NSC758955
    • R0085
    • N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanine
    • VS-02924
    • Tox21_111460
    • STL146407
    • (+/-)-2-(4-CHLOROBENZOYLAMINO)-3-(2(1H)-QUINOLINON-4-YL)-PROPIONIC ACID
    • SPECTRUM1505310
    • 2-[(4-chlorobenzoyl)amino]-3-(2-hydroxyquinolin-4-yl)propanoic acid
    • REBAMIPIDE [MI]
    • Z2289798874
    • AB01275518_02
    • BRD-A15909516-001-02-5
    • NSC 758955
    • BRD-A15909516-001-06-6
    • BCP07230
    • Rebamipide (JP17/INN)
    • 2-(4-chlorobenzoylamino)-3-(2-quinolon-4-yl)propionic acid
    • GTPL871
    • (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
    • Proamipide hydrate
    • SBI-0207054.P001
    • CAS-90098-04-7
    • 4-Quinolinepropanoic acid, 1,2-dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-, (+-)-
    • AB01275518_03
    • A843443
    • MLS006011883
    • Mucosta hydrate
    • (+/-)-.ALPHA.-(P-CHLOROBENZAMIDO)-1,2-DIHYDRO-2-OXO-4-QUINOLINEPROPIONIC ACID
    • Spectrum2_000039
    • MFCD00866895
    • 4-Quinolinepropanoicacid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
    • SPBio_000137
    • 111911-87-6 (anhyd.)
    • BBL011328
    • Rebamipidum
    • NCGC00095161-05
    • DB11656
    • 111911-87-6
    • Mucosta (TN)
    • AC-6841
    • NSC-758955
    • OPC-759
    • AC-7588
    • HMS3655L11
    • Q7301602
    • HMS1922B20
    • DTXCID6025937
    • D01121
    • AKOS005501649
    • SY057250
    • SR-05000001520-1
    • SMR003309276
    • SCHEMBL221527
    • NCGC00095161-03
    • alpha-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid hydrate
    • 2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
    • CCRIS 3585
    • SR-05000001520-3
    • EN300-19651969
    • KBio3_002880
    • 4-QUINOLINEPROPANOIC ACID, .ALPHA.-((4-CHLOROBENZOYL)AMINO)-1,2-DIHYDRO-2-OXO-
    • HMS2090L13
    • Pharmakon1600-01505310
    • AB01275518-01
    • DTXSID8045937
    • 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (A+/-)-
    • REBAMIPIDE [INN]
    • 2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydro-4-quinolyl)propanoic Acid
    • 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (+/-)-
    • BRD-A15909516-001-07-4
    • MDL: MFCD00866895
    • Inchi: 1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
    • InChI Key: ALLWOAVDORUJLA-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(=CC=CC=2)C(CC(C(O)=O)NC(C2C=CC(Cl)=CC=2)=O)=C1

Computed Properties

  • Exact Mass: 370.07200
  • Monoisotopic Mass: 370.072035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.4
  • Topological Polar Surface Area: 95.5

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.394
  • Melting Point: 290°C(dec.)(lit.)
  • Boiling Point: 695°C at 760 mmHg
  • Flash Point: 374.1°C
  • Refractive Index: 1.634
  • Solubility: DMSO: >5mg/mL
  • PSA: 99.26000
  • LogP: 2.99810
  • Merck: 8124

Rebamipide Security Information

  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P264; P270; P301+P310; P321; P330; P405; P501
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • RTECS:VC2518500
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Rebamipide Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Rebamipide Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  2.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Improvements on the preparation of rebamipide
Xu, Xiufeng; Yang, Yihong; Zhang, Heng; Guo, Jialin, Jingxi Huagong Zhongjianti, 2010, 40(1), 33-36

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 10 °C
1.2 10 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
The solid state of rebamipide: preparation, characterization, and dissolution
Jeon, Seong Hyeon; Sohn, Young Taek, Archives of Pharmacal Research, 2016, 39(4), 508-515

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C → 10 °C
1.2 Solvents: Acetone ;  0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide ,  Water
Reference
Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylation
Babu, Prashanth Kumar; Bodireddy, Mohan Reddy; Puttaraju, Reshma Choudlu; Vagare, Dnyaneshwar; Nimmakayala, Raghu; et al, Organic Process Research & Development, 2018, 22(7), 773-779

Rebamipide Raw materials

Rebamipide Preparation Products

Rebamipide Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:90098-04-7)Rebamipide
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Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
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Amadis Chemical Company Limited
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(CAS:90098-04-7)Rebamipide
Order Number:A900081
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Quantity:5g
Purity:99%
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Price ($):203.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:90098-04-7)Rebamipide, ≥ 95.0%
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
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Rebamipide Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Rebamipide

Introduction to Rebamipide (CAS No. 90098-04-7) in Modern Pharmaceutical Research

Rebamipide, a compound with the chemical formula C18H20N2O and the CAS number 90098-04-7, has emerged as a significant player in the field of pharmaceutical research and development. This compound, primarily recognized for its mucosal protective properties, has garnered considerable attention due to its potential applications in treating various gastrointestinal disorders. The molecular structure of Rebamipide features a unique blend of pharmacophores that contribute to its therapeutic efficacy, making it a subject of extensive study in both academic and industrial settings.

The primary mechanism of action for Rebamipide revolves around its ability to stimulate the production of mucus and bicarbonate in the gastric mucosa. This protective barrier not only shields the stomach lining from acidic damage but also enhances the overall integrity of the gastrointestinal tract. Recent studies have highlighted the compound's role in modulating various cellular pathways, including those involved in inflammation and tissue repair. Such findings have opened new avenues for exploring Rebamipide's potential beyond its traditional applications.

In recent years, researchers have delved into the pharmacokinetic profile of Rebamipide, aiming to optimize its delivery and efficacy. Advanced computational models have been employed to predict how Rebamipide interacts with biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have been instrumental in formulating more effective dosage regimens and delivery systems, thereby improving patient outcomes.

The therapeutic landscape of gastrointestinal disorders has seen significant advancements with the inclusion of Rebamipide. Its ability to mitigate inflammation and promote mucosal healing has made it a valuable asset in treating conditions such as gastritis and peptic ulcers. Moreover, clinical trials have begun to explore its potential role in managing more complex gastrointestinal diseases, including those linked to chronic inflammation. The results from these trials are promising, suggesting that Rebamipide could become a cornerstone in future treatment strategies.

One of the most intriguing aspects of Rebamipide is its dual-action mechanism. Beyond protecting the gastric mucosa, it has been observed to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This dual functionality makes it a particularly interesting compound for researchers looking to develop multifaceted therapeutic agents. The growing body of evidence supporting these claims underscores the need for further investigation intorebamipide's full therapeutic potential.

The synthesis and characterization of Rebamipide have also seen significant advancements. Modern synthetic techniques have enabled researchers to produce high-purity forms of the compound, facilitating more accurate and reliable experimental studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structural properties of Rebamipide, providing a solid foundation for further research.

The regulatory landscape for Rebamipide has evolved alongside these advancements. Regulatory bodies have taken note of the promising results from clinical trials and are increasingly supportive of further research intorebamipide's applications. This support has led to an increase in funding and resources available forrebamipide-based research, fostering a collaborative environment between academia and industry.

Looking ahead, the future prospects for Rebamipide appear bright. Ongoing research is focused on expanding its therapeutic applications beyond gastrointestinal disorders. Preliminary studies suggest that it may have potential benefits in treating conditions such as inflammatory bowel disease (IBD) and even certain types of cancer. These findings are still in their early stages but hold significant promise for future breakthroughs.

The interdisciplinary nature ofrebamipide research highlights its importance in modern pharmaceutical science. By integrating knowledge from chemistry, biology, medicine, and pharmacology, researchers are able to develop comprehensive understandingsofrebamipide's mechanisms and applications. This collaborative approach is essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:90098-04-7)Rebamipide
sfd12679
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:90098-04-7)Rebamipide
A900081
Purity:99%
Quantity:5g
Price ($):203.0
Email